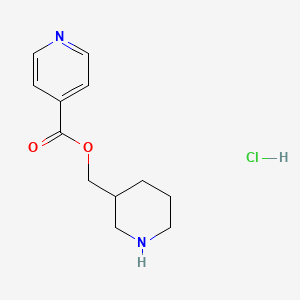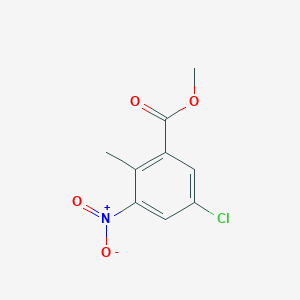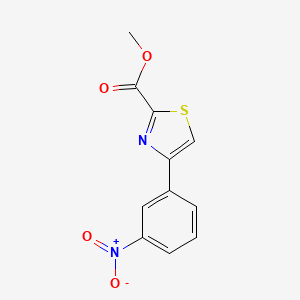
3-Piperidinylmethyl isonicotinate hydrochloride
説明
3-Piperidinylmethyl isonicotinate hydrochloride, also known as PMI, is a chemical compound with the molecular formula C12H17ClN2O2 . It has gained significant attention in the field of research due to its unique properties and promising potential for various applications.
Molecular Structure Analysis
The molecular structure of 3-Piperidinylmethyl isonicotinate hydrochloride consists of 12 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight of the compound is 256.73 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Piperidinylmethyl isonicotinate hydrochloride include a molecular weight of 256.73 g/mol. More specific physical and chemical properties are not detailed in the available sources .科学的研究の応用
1. Crystal Structure Analysis
The compound 4-Piperidinecarboxylic acid hydrochloride, closely related to 3-Piperidinylmethyl isonicotinate hydrochloride, has been studied for its crystal and molecular structure. Using X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum, the research provides insights into its orthorhombic crystal structure, hydrogen bonding, and molecular conformations (Szafran, Komasa, & Bartoszak-Adamska, 2007).
2. Histamine H2-Receptor Antagonist
N-(3-[3-(1-Piperidinylmethyl)phenoxy]propyl)acetoxyaceta mide hydrochloride and N-(3-[3-(1-piperidinylmethyl)phenoxy]propyl)glycolamine hydrochloride, structurally related to 3-Piperidinylmethyl isonicotinate hydrochloride, are identified as highly specific H2-receptor antagonists, showing effectiveness in inhibiting gastric acid secretion in rats (Bickel, Herling, Rising, & Wirth, 1986).
3. Analytical Characterization of Analogs
A study on 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogs provides extensive analytical characterization, which is crucial for monitoring these substances for harm reduction purposes. These findings are relevant for understanding related compounds, including 3-Piperidinylmethyl isonicotinate hydrochloride (Wallach, De Paoli, Adejare, & Brandt, 2014).
4. Peripheral Opioid Antagonist
Research on N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, similar in structure to 3-Piperidinylmethyl isonicotinate hydrochloride, has led to the discovery of a peripherally selective opioid antagonist. This compound is significant for treating gastrointestinal motility disorders (Zimmerman et al., 1994).
5. Histamine H3 Antagonists and Cognitive Disorders
Compounds like 1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine hydrochloride, structurally similar to 3-Piperidinylmethyl isonicotinate hydrochloride, have been explored as H3 antagonists for treating cognitive disorders and Alzheimer's disease. They show promise in modulating cognitive processes like attention, memory, and learning (Brioni et al., 2011).
Safety and Hazards
将来の方向性
Piperidine derivatives, such as 3-Piperidinylmethyl isonicotinate hydrochloride, have gained significant attention in the field of research due to their unique properties and promising potential for various applications. They have been found to have anticancer properties and can regulate several crucial signaling pathways essential for the establishment of cancers . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
特性
IUPAC Name |
piperidin-3-ylmethyl pyridine-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c15-12(11-3-6-13-7-4-11)16-9-10-2-1-5-14-8-10;/h3-4,6-7,10,14H,1-2,5,8-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGAMYRLJQBSLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC(=O)C2=CC=NC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Piperidinylmethyl isonicotinate hydrochloride | |
CAS RN |
1220037-02-4 | |
| Record name | 4-Pyridinecarboxylic acid, 3-piperidinylmethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220037-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-{4-[4-(4-Piperidinyloxy)phenyl]-1-piperazinyl}-1-ethanone dihydrochloride](/img/structure/B1394613.png)








